Cas no 478032-71-2 (1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)

1-Butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a structurally complex pyrrole derivative featuring a dichlorophenyl-substituted imine group and diphenyl substitution at the 4,5-positions. The compound’s extended conjugation system, facilitated by the aromatic rings and cyano group, suggests potential utility in materials science, particularly in optoelectronic applications. Its dichlorophenyl and butyl substituents may enhance solubility in organic solvents, facilitating processing. The presence of multiple functional groups allows for further derivatization, making it a versatile intermediate in synthetic chemistry. This compound’s stability and defined molecular architecture could be advantageous in the development of specialized polymers or small-molecule semiconductors.
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile structure
478032-71-2 structure
商品名:1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
CAS番号:478032-71-2
MF:C28H23Cl2N3
メガワット:472.408324480057
CID:5270370

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-BUTYL-2-([(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE
    • 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
    • 1-butyl-2-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
    • 1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
    • インチ: 1S/C28H23Cl2N3/c1-2-3-17-33-27(21-13-8-5-9-14-21)26(20-11-6-4-7-12-20)22(18-31)28(33)32-19-23-24(29)15-10-16-25(23)30/h4-16,19H,2-3,17H2,1H3/b32-19+
    • InChIKey: PYXOCORPIZAALS-BIZUNTBRSA-N
    • ほほえんだ: ClC1C=CC=C(C=1/C=N/C1=C(C#N)C(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CCCC)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 666
  • 疎水性パラメータ計算基準値(XlogP): 7.7
  • トポロジー分子極性表面積: 41.1

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A909410-1g
1-Butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-71-2 90%
1g
$350.0 2023-04-04
Key Organics Ltd
3P-310S-50MG
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-71-2 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
3P-310S-10MG
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-71-2 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
3P-310S-100MG
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-71-2 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
3P-310S-1MG
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-71-2 >90%
1mg
£28.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00898067-1g
1-Butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-71-2 90%
1g
¥2401.0 2024-04-18
Key Organics Ltd
3P-310S-5MG
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-71-2 >90%
5mg
£35.00 2025-02-09

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile 関連文献

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrileに関する追加情報

Comprehensive Analysis of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 478032-71-2)

The compound 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 478032-71-2) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a pyrrole core with diphenyl and dichlorophenyl substituents, making it a subject of interest in advanced chemical research. The presence of a carbonitrile group further enhances its reactivity, opening doors to diverse applications in pharmaceuticals, materials science, and agrochemicals.

Recent trends in AI-driven drug discovery and computational chemistry have brought attention to compounds like 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile. Researchers are increasingly leveraging machine learning algorithms to predict its properties and potential uses, addressing common queries such as "How does pyrrole derivatives interact with biological targets?" or "What are the synthetic routes for nitrile-containing compounds?" This aligns with the growing demand for sustainable synthesis methods and green chemistry practices.

The compound's structural complexity offers a fertile ground for exploring structure-activity relationships (SAR). Its butyl chain and aromatic rings contribute to lipophilicity, a critical factor in drug permeability and bioavailability. These features resonate with current discussions on personalized medicine and targeted drug delivery systems, where molecules with tailored properties are in high demand. Additionally, the E-configuration of the imine bond introduces geometric specificity, a hot topic in stereochemistry and molecular recognition studies.

From a materials science perspective, the π-conjugated system in 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile suggests potential applications in organic electronics. Its ability to form charge-transfer complexes could be harnessed in OLEDs or photovoltaic devices, answering frequent search queries like "Can nitrile-functionalized pyrroles improve device efficiency?" This aligns with the global push toward renewable energy technologies and smart materials development.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods address the common question: "How to verify the purity of complex heterocyclic compounds?" The 2,6-dichlorophenyl moiety introduces distinct spectroscopic signatures, facilitating structural elucidation—a crucial aspect for researchers working on high-throughput screening or quality control in chemical manufacturing.

In conclusion, 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile represents a fascinating case study at the intersection of medicinal chemistry and functional materials. Its multifaceted nature continues to inspire investigations into molecular design principles, while its practical applications remain aligned with contemporary scientific priorities like precision medicine and sustainable technology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:478032-71-2)1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
A1034307
清らかである:99%
はかる:1g
価格 ($):315.0